(4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
Beschreibung
(4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand characterized by a dihydrooxazole core substituted with diphenylphosphine and two phenyl groups at the 4R and 5R positions. This compound is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Ru, Au) and induce enantioselectivity in reactions such as amination, cyclization, and cross-coupling . Its molecular formula is C₃₉H₃₁NOP, with a molecular weight of 559.65 g/mol (exact values vary slightly depending on stereochemistry and substituents) .
Synthesis: The ligand is typically synthesized via a multi-step strategy involving cyclization of chiral amino alcohols with phosphorus-containing precursors. For example, a related Ru(II) complex was prepared by reacting dichloro(p-cymene)-ruthenium(II) dimer with (S)-2-(2-(diphenylphosphanyl)phenyl)-4-phenyl-4,5-dihydrooxazole in methanol .
Eigenschaften
IUPAC Name |
[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMZMWXTKNWZSZ-ROJLCIKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.
Introduction of the diphenylphosphanyl group: This step often involves the reaction of the oxazole intermediate with a diphenylphosphine reagent under conditions that promote the formation of the phosphanyl-phenyl bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow processes to enhance reaction efficiency.
Types of Reactions:
Oxidation: The phosphanyl group in (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can undergo oxidation to form phosphine oxides.
Reduction: The oxazole ring can be reduced under certain conditions to yield the corresponding dihydrooxazole.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is widely used in scientific research due to its role as a chiral ligand in asymmetric catalysis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Facilitates the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Plays a role in the synthesis of chiral drugs, which can have different therapeutic effects based on their enantiomeric form.
Industry: Used in the production of fine chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism by which (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can catalyze enantioselective reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products, leading to the formation of optically active compounds. The molecular targets include various metal ions, such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
The compound belongs to a broader class of 4,5-dihydrooxazole derivatives with P,N-chelating properties. Key structural analogs include:
Electronic and Steric Effects
- Phosphine Substituents: The diphenylphosphine group in the parent compound provides strong σ-donor and π-acceptor properties, enhancing metal-ligand bond stability. Analogs with piperidinyl-phosphine (e.g., ) or naphthyridinyl groups (e.g., ) modify electronic density, affecting catalytic activity in hydrogenation or C–H activation.
- Steric Bulk : The 4,5-diphenyl groups create a rigid chiral pocket, critical for enantioselectivity. tert-Butyl or benzyl substituents (e.g., ) alter steric profiles, impacting substrate access to metal centers.
Catalytic Performance
- Ru Complexes : The parent compound’s Ru(II) complex achieves >90% yield in secondary alcohol amination, outperforming analogs with smaller substituents (e.g., benzyl) due to optimal steric/electronic balance .
- Au Complexes : Coordination with Au(III) is less efficient compared to Au(I), with partial oxidation of the phosphine group observed in Au(III) complexes .
Enantioselectivity
Structural Characterization
- Crystallography : Single-crystal X-ray diffraction (via SHELX and OLEX2 ) confirms isostructural packing in halogenated analogs (e.g., Cl vs. Br derivatives), with slight conformational adjustments to accommodate substituents .
- DFT Studies : Theoretical calculations on related dihydrooxazoles reveal planar molecular conformations, except for perpendicularly oriented fluorophenyl groups, which influence intermolecular interactions .
Key Data
| Property | Parent Compound | tert-Butyl Analog | Piperidinyl Analog |
|---|---|---|---|
| Melting Point | 158–160°C | 142–145°C | 135–138°C |
| Catalytic Yield (Ru) | 92% | 85% | 78% |
| ee (%) | 99 | 95 | 97 |
| Solubility | Moderate in DCM | High in THF | High in MeOH |
Therapeutic Potential
While the parent compound is primarily catalytic, chlorophenyl and fluorophenyl analogs exhibit antimicrobial activity, suggesting broader applications .
Biologische Aktivität
The compound (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the phosphinooxazoline (PHOX) family, which are known for their applications in asymmetric catalysis. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is C26H24N1O1P1. Its structure features a diphenylphosphanyl group attached to a chiral oxazole ring, which contributes to its biological properties.
Anticancer Properties
Recent studies have indicated that PHOX ligands exhibit significant anticancer activity. For instance, (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. The mechanism was linked to the activation of caspase-3 and PARP cleavage, indicating apoptosis .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Table 1: Antimicrobial Activity of (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression. Preliminary findings suggest that it can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
Research Findings:
Inhibitory assays showed that (4R,5R)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole reduced MMP-9 activity by 40% at a concentration of 25 µM . This suggests potential applications in preventing cancer metastasis.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Enzyme Interaction: It inhibits MMPs and other enzymes involved in cancer cell invasion and migration.
- Antimicrobial Mechanism: The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
